1-iodopent-2-yne
Overview
Description
1-Iodopent-2-yne is an organic compound with the molecular formula C5H7I. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is notable for its iodine atom attached to the first carbon of the pent-2-yne chain. This structural feature imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
1-Iodopent-2-yne can be synthesized through several methods, including:
Alkyne Halogenation: One common method involves the halogenation of pent-2-yne using iodine in the presence of a catalyst such as copper(I) iodide.
Grignard Reaction: Another approach involves the reaction of pent-2-yne with a Grignard reagent, followed by treatment with iodine.
Industrial Production: On an industrial scale, this compound can be produced through continuous flow processes, which offer better control over reaction conditions and product purity.
Chemical Reactions Analysis
1-Iodopent-2-yne undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be readily substituted by other nucleophiles, such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to pent-2-yne using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Scientific Research Applications
1-Iodopent-2-yne has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological macromolecules.
Material Science: This compound is employed in the development of novel materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of 1-iodopent-2-yne involves its ability to undergo nucleophilic substitution and addition reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where this compound serves as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
1-Iodopent-2-yne can be compared with other similar compounds, such as:
1-Iodopent-1-yne: This compound differs by the position of the triple bond, which is located between the first and second carbon atoms.
1-Bromopent-2-yne: The bromine analog of this compound, which has a slightly different reactivity profile due to the different halogen atom.
1-Chloropent-2-yne: The chlorine analog, which is even less reactive than the bromine and iodine counterparts.
Properties
IUPAC Name |
1-iodopent-2-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFMRXHWVNDBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455382 | |
Record name | 2-Pentyne, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34498-11-8 | |
Record name | 2-Pentyne, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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